molecular formula C8H12O5 B12551232 (5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate CAS No. 184697-03-8

(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate

Cat. No.: B12551232
CAS No.: 184697-03-8
M. Wt: 188.18 g/mol
InChI Key: RZOMUHDQBPZBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate typically involves the reaction of 5-methyl-2-oxo-1,3-dioxane with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate involves its hydrolysis to release the active components. The ester linkage is cleaved by esterases, releasing the corresponding alcohol and acid. These products can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate is unique due to its specific substitution pattern on the dioxane ring and the presence of an acetate ester.

Properties

CAS No.

184697-03-8

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate

InChI

InChI=1S/C8H12O5/c1-6(9)11-3-8(2)4-12-7(10)13-5-8/h3-5H2,1-2H3

InChI Key

RZOMUHDQBPZBHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1(COC(=O)OC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.